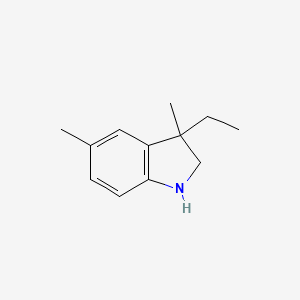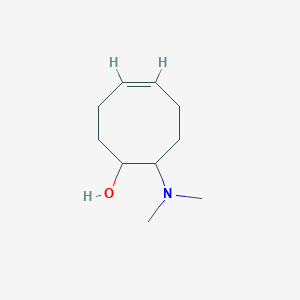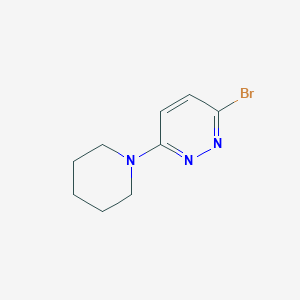
3-Ethyl-3,5-dimethyl-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3,5-dimethyl-2,3-dihydro-1H-indole is a heterocyclic organic compound belonging to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an indole core with ethyl and dimethyl substitutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Cyclization Reactions: Another approach involves cyclization reactions where appropriate precursors undergo ring closure to form the indole structure.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Indole derivatives can undergo oxidation reactions, often leading to the formation of quinonoid structures.
Substitution: Electrophilic substitution reactions are common in indole chemistry due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid compounds, while reduction typically produces dihydroindoles .
Applications De Recherche Scientifique
3-Ethyl-3,5-dimethyl-2,3-dihydro-1H-indole has various applications in scientific research:
Mécanisme D'action
The mechanism by which 3-Ethyl-3,5-dimethyl-2,3-dihydro-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-: Known for its psychoactive properties.
1H-Indole, 2,3-dihydro-3,3-dimethyl-: Another indole derivative with different substitution patterns.
Uniqueness
3-Ethyl-3,5-dimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and dimethyl groups at specific positions on the indole ring distinguishes it from other indole derivatives .
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
3-ethyl-3,5-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-4-12(3)8-13-11-6-5-9(2)7-10(11)12/h5-7,13H,4,8H2,1-3H3 |
Clé InChI |
RQQDXLHLDCCUOL-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CNC2=C1C=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[4-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13237513.png)


![5-Fluorospiro[2.5]octan-6-amine](/img/structure/B13237523.png)
![[(2-Methylpropyl)sulfamoyl]amine](/img/structure/B13237533.png)
![2-methyl-N-[2-(methylamino)ethyl]propanamide](/img/structure/B13237535.png)
![5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid](/img/structure/B13237541.png)



![2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13237573.png)
